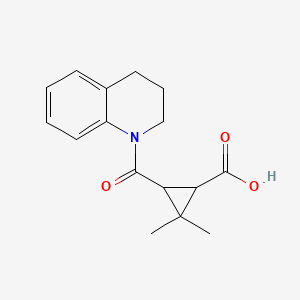

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Übersicht

Beschreibung

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is an intriguing synthetic organic compound. This complex chemical structure showcases a range of unique chemical properties that make it relevant for various scientific and industrial applications. Understanding its synthesis, reactions, and applications can provide deep insights into its utility and potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step organic reactions. A common approach starts with the formation of the dihydroquinoline intermediate, which is then further functionalized to introduce the cyclopropanecarboxylic acid moiety. Key steps include:

Formation of the Dihydroquinoline: : This can be achieved by the reduction of quinoline, using reducing agents like sodium borohydride in the presence of an appropriate solvent.

Functionalization: : The dihydroquinoline is then coupled with a precursor for the cyclopropanecarboxylic acid, often utilizing reagents such as Grignard reagents for carbon-carbon bond formation.

Cyclopropanation: : Introduction of the cyclopropane ring typically involves reactions using carbenes or similar intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized for scale, efficiency, and cost-effectiveness. This often involves:

Optimization of Reaction Conditions: : Adjusting temperature, pressure, and the use of catalysts to maximize yield and purity.

Continuous Flow Processes: : Utilizing flow chemistry techniques to ensure consistent production and minimize batch-to-batch variation.

Purification: : Employing crystallization, chromatography, or distillation techniques to isolate and purify the final product.

Analyse Chemischer Reaktionen

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality enables classical acid-base and nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acidic conditions (Fischer esterification) yields ester derivatives. For example:

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

Amide Formation

Coupling with amines via activating agents like DCC (dicyclohexylcarbodiimide) produces amides:

Key Steps :

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Amine nucleophile displaces the intermediate, releasing dicyclohexylurea .

Salt Formation

Reaction with bases (e.g., NaOH) generates carboxylate salts:

This enhances solubility in aqueous media .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening or functionalization.

Acid-Catalyzed Ring Opening

In the presence of strong acids (e.g., HSO), the cyclopropane ring can cleave to form alkenes or other open-chain products. For example:

Note : Substituents (e.g., methyl groups) influence regioselectivity .

Radical Addition

Under radical-initiated conditions (e.g., UV light), the cyclopropane may react with halogens or other radicals to form functionalized derivatives.

Transformations of the 3,4-Dihydroquinoline Moiety

The tetrahydroquinoline group can participate in redox and substitution reactions.

Oxidation

Oxidizing agents (e.g., KMnO) may dehydrogenate the dihydroquinoline to form quinoline derivatives:

Application : Modifies electronic properties for medicinal chemistry studies .

N-Alkylation

Reaction with alkyl halides under basic conditions can alkylate the secondary amine:

Cross-Coupling Reactions

The carbonyl linker between the cyclopropane and dihydroquinoline may enable transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) if aryl halides or pseudohalides are introduced.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Enzyme Inhibition

Research indicates that derivatives of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl) compounds exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. For instance, a study highlighted the design of novel cycloalkylamino-1-carbonylbenzenesulfonamides based on the quinoline structure, demonstrating potent inhibition against human carbonic anhydrase II (hCA II) and hCA VII in subnanomolar ranges .

2. Anticancer Activity

Compounds containing the quinoline structure have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The ability to target specific cancer types makes these compounds valuable in developing new anticancer therapies.

3. Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. The ability of the 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl) compound to inhibit bacterial growth has been noted, making it a candidate for further exploration in treating bacterial infections.

4. Neuroprotective Effects

Emerging studies suggest that quinoline-based compounds may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Wirkmechanismus

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For example:

Enzyme Inhibition: : The quinoline moiety can inhibit certain enzymes by mimicking natural substrates or binding to active sites.

Receptor Binding: : It may bind to specific receptors, modulating biological pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Quinoline derivatives: like quinolinic acid.

Cyclopropane carboxylic acids: like cyclopropane-1-carboxylic acid.

Dihydroquinoline compounds: like 1,2-dihydroquinoline.

Highlighting Uniqueness

What sets 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid apart is the combination of its quinoline structure with a cyclopropane ring, offering unique reactivity and potential for diverse applications in various fields of research and industry.

Does this give you the deep dive you were hoping for? If there’s anything else you need, just shout.

Biologische Aktivität

The compound 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a derivative of the 3,4-dihydroquinoline scaffold, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 274.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroquinoline exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives demonstrated significant antioomycete activity against Pythium recalcitrans, with some compounds achieving EC50 values lower than commercial antifungals like hymexazol .

- Neuroprotective Effects : The potential for treating neurodegenerative diseases such as Alzheimer's is notable. Compounds designed from the 3,4-dihydroquinoline core have been effective dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), crucial in managing Alzheimer’s disease . For example, one derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A .

- Antioxidant Properties : The presence of the quinoline moiety in these compounds contributes to their antioxidant capabilities, which may help mitigate oxidative stress-related cellular damage.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter metabolism. Its ability to cross the blood-brain barrier enhances its efficacy in neurodegenerative conditions .

- Membrane Disruption : Similar compounds have been shown to disrupt biological membranes in pathogens, leading to cell death. This mechanism was observed in studies where derivatives caused morphological changes in Pythium recalcitrans .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Study on Antifungal Activity : A series of derivatives were synthesized and tested for antifungal properties against multiple pathogens. The most potent compound exhibited an EC50 value significantly lower than traditional antifungals .

- Neuropharmacological Evaluation : In a study focused on Alzheimer’s treatment, a compound derived from the same scaffold was found to inhibit both AChE and MAO effectively while demonstrating low cytotoxicity in neuronal cell lines .

Data Summary Table

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVVJDDAZPAJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.